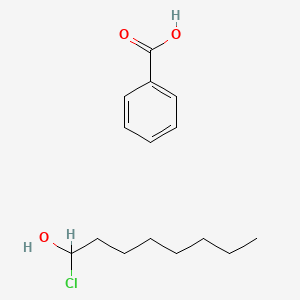
Benzoic acid;1-chlorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1-chlorooctan-1-ol is a compound that combines the properties of benzoic acid and 1-chlorooctan-1-ol. Benzoic acid is a well-known aromatic carboxylic acid, commonly used as a food preservative and in various industrial applications 1-chlorooctan-1-ol is an organic compound that contains a chlorine atom and a hydroxyl group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce benzaldehyde or benzoic anhydride.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chlorine atom in 1-chlorooctan-1-ol can be substituted with other nucleophiles, such as hydroxide ions, to form octanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Octanol.
Scientific Research Applications
Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
1-chlorooctan-1-ol: An organic compound with a chlorine atom and a hydroxyl group attached to an octane chain.
Benzyl alcohol: A related compound with similar chemical properties but lacking the chlorine atom
Uniqueness
Benzoic acid;1-chlorooctan-1-ol is unique due to the combination of the aromatic benzoic acid and the aliphatic 1-chlorooctan-1-ol. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
397843-55-9 |
|---|---|
Molecular Formula |
C15H23ClO3 |
Molecular Weight |
286.79 g/mol |
IUPAC Name |
benzoic acid;1-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9) |
InChI Key |
OJSUXIIMLMRZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
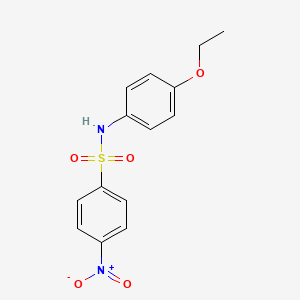
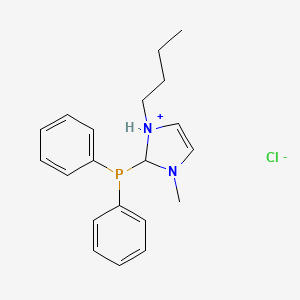
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
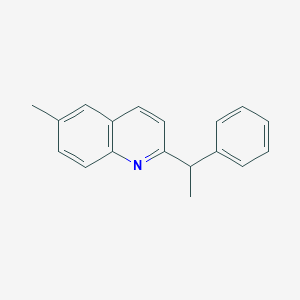
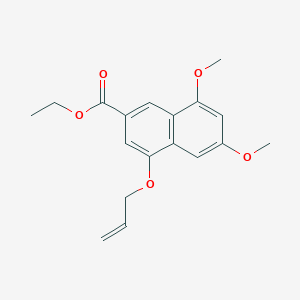
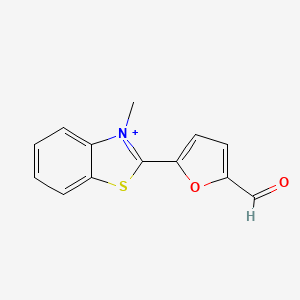
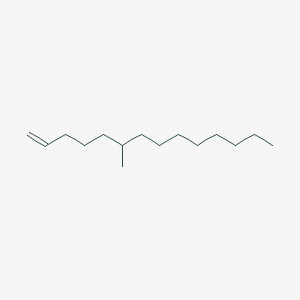
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
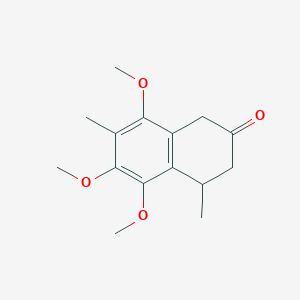

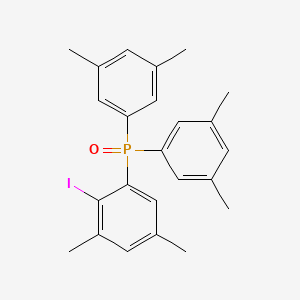
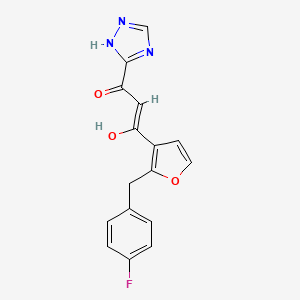
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
